REACTION_CXSMILES
|
[CH2:1]([N:8]1[C:13](=[O:14])[CH2:12][O:11][CH2:10][CH:9]1[C:15](O)=[O:16])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.C(N(CC)CC)C.[BH4-].[Na+].Cl>C1COCC1.C(OC(Cl)=O)C.O>[CH2:1]([N:8]1[CH:9]([CH2:15][OH:16])[CH2:10][O:11][CH2:12][C:13]1=[O:14])[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1 |f:2.3|
|
Name
|
|
Quantity
|
450 mg
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)N1C(COCC1=O)C(=O)O
|
Name
|
|
Quantity
|
0.28 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0.2 mL
|
Type
|
solvent
|
Smiles
|
C(C)OC(=O)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred for additional 30 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
STIRRING
|
Details
|
The reaction mixture was stirred for 4 h at 10° C.
|
Duration
|
4 h
|
Type
|
CUSTOM
|
Details
|
THF was evaporated under reduced pressure
|
Type
|
EXTRACTION
|
Details
|
the aqueous residue extracted into DCM
|
Type
|
WASH
|
Details
|
washed with saturated NaHCO3 (20 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
purified by flash chromatography
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)N1C(COCC1CO)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 170 mg | |
YIELD: CALCULATEDPERCENTYIELD | 40.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |